molecular formula C12H16N2O B12841399 4-(Piperidin-2-yl)benzamide

4-(Piperidin-2-yl)benzamide

Cat. No.: B12841399
M. Wt: 204.27 g/mol
InChI Key: XYNVQOZERPZMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperidin-2-yl)benzamide is a chemical compound that features a benzamide group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-2-yl)benzamide typically involves the reaction of 4-aminobenzamide with 2-piperidone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures. The product is then purified using column chromatography to achieve the desired purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Piperidin-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Piperidin-2-yl)benzamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the induction of apoptosis in cancer cells through the activation of pathways involving proteins such as p53 and caspases .

Comparison with Similar Compounds

Uniqueness: 4-(Piperidin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to induce apoptosis in cancer cells and its potential as an enzyme inhibitor make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

4-piperidin-2-ylbenzamide

InChI

InChI=1S/C12H16N2O/c13-12(15)10-6-4-9(5-7-10)11-3-1-2-8-14-11/h4-7,11,14H,1-3,8H2,(H2,13,15)

InChI Key

XYNVQOZERPZMGP-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.